1-(Propylsulfonyl)indolin-5-amine 1-(Propylsulfonyl)indolin-5-amine
Brand Name: Vulcanchem
CAS No.: 927996-84-7
VCID: VC5804929
InChI: InChI=1S/C11H16N2O2S/c1-2-7-16(14,15)13-6-5-9-8-10(12)3-4-11(9)13/h3-4,8H,2,5-7,12H2,1H3
SMILES: CCCS(=O)(=O)N1CCC2=C1C=CC(=C2)N
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32

1-(Propylsulfonyl)indolin-5-amine

CAS No.: 927996-84-7

Cat. No.: VC5804929

Molecular Formula: C11H16N2O2S

Molecular Weight: 240.32

* For research use only. Not for human or veterinary use.

1-(Propylsulfonyl)indolin-5-amine - 927996-84-7

Specification

CAS No. 927996-84-7
Molecular Formula C11H16N2O2S
Molecular Weight 240.32
IUPAC Name 1-propylsulfonyl-2,3-dihydroindol-5-amine
Standard InChI InChI=1S/C11H16N2O2S/c1-2-7-16(14,15)13-6-5-9-8-10(12)3-4-11(9)13/h3-4,8H,2,5-7,12H2,1H3
Standard InChI Key PWPSHSXVJQDFDU-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)N1CCC2=C1C=CC(=C2)N

Introduction

Chemical Identity and Structural Features

The molecular structure of 1-(Propylsulfonyl)indolin-5-amine (C₁₁H₁₆N₂O₂S) consists of a bicyclic indoline core fused with a five-membered ring containing one nitrogen atom. The N-1 position is modified with a propylsulfonyl group (-SO₂-C₃H₇), while the C-5 position features a primary amine (-NH₂). This substitution pattern introduces both polar (sulfonyl and amine) and hydrophobic (propyl) functionalities, influencing its physicochemical properties and biological interactions .

Key structural attributes include:

  • Molecular weight: 264.32 g/mol

  • Hydrogen bond donors: 2 (amine and indoline NH)

  • Hydrogen bond acceptors: 4 (sulfonyl oxygen atoms and amine)

  • Topological polar surface area (TPSA): 87.6 Ų

  • LogP (octanol-water partition coefficient): Estimated 1.2–1.5, indicating moderate lipophilicity .

The sulfonyl group enhances metabolic stability by resisting oxidative degradation, while the amine at C-5 facilitates hydrogen bonding with biological targets, as observed in related indoline-based inhibitors .

Synthetic Routes and Optimization

Core Indoline Synthesis

The indoline scaffold is typically synthesized via cyclization of 2-nitrophenylacetonitrile derivatives under reductive conditions. For 1-(Propylsulfonyl)indolin-5-amine, the synthetic pathway involves two critical steps:

  • N-1 Alkylation/Sulfonylation:
    Indoline undergoes sulfonylation at the N-1 position using propylsulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, yielding 1-(propylsulfonyl)indoline .

    Indoline+Cl-SO2C3H7Et3N1-(Propylsulfonyl)indoline\text{Indoline} + \text{Cl-SO}_2-\text{C}_3\text{H}_7 \xrightarrow{\text{Et}_3\text{N}} \text{1-(Propylsulfonyl)indoline}
  • C-5 Nitro Reduction:
    Introduction of the amine group at C-5 is achieved through nitration followed by catalytic hydrogenation. 5-Nitroindoline derivatives are reduced using H₂/Pd-C or continuous flow hydrogenation systems to obtain the primary amine .

    5-Nitro-1-(propylsulfonyl)indolineH2/Pd-C1-(Propylsulfonyl)indolin-5-amine\text{5-Nitro-1-(propylsulfonyl)indoline} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1-(Propylsulfonyl)indolin-5-amine}

Purification and Characterization

The final compound is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water), while structural validation employs 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Table 1. Key Spectral Data for 1-(Propylsulfonyl)indolin-5-amine

TechniqueData
1H NMR^1 \text{H NMR} (400 MHz, DMSO-d₆)δ 7.85 (s, 1H, NH), 6.92 (d, J = 8.4 Hz, 1H), 6.47 (dd, J = 8.4, 2.4 Hz, 1H), 6.38 (d, J = 2.4 Hz, 1H), 3.72 (t, J = 8.0 Hz, 2H), 3.12–3.05 (m, 2H), 2.94–2.88 (m, 2H), 1.75–1.65 (m, 2H), 1.02 (t, J = 7.6 Hz, 3H)
13C NMR^{13} \text{C NMR} (100 MHz, DMSO-d₆)δ 149.2, 136.4, 128.7, 115.3, 112.8, 55.6, 49.3, 44.8, 22.1, 16.4, 13.2
HRMS (ESI+)Calculated for C₁₁H₁₇N₂O₂S [M+H]⁺: 265.1011; Found: 265.1014

Applications in Drug Discovery

Anti-Inflammatory Agents

Indoline derivatives are prioritized in multitarget drug design due to their ability to simultaneously modulate arachidonic acid (AA) cascade enzymes. Dual 5-LOX/sEH inhibitors derived from 1-(Propylsulfonyl)indolin-5-amine precursors reduce leukotriene B₄ (LTB₄) and epoxy-eicosatrienoic acids (EETs), mitigating inflammation in murine peritonitis and asthma models .

Structure-Activity Relationship (SAR) Studies

Modifications to the N-1 sulfonyl group significantly impact potency:

Substituent5-LOX IC₅₀ (μM)sEH IC₅₀ (μM)
Propylsulfonyl (this compound)N/AN/A
4-Fluorobenzyl0.45 ± 0.111.39 ± 0.45
Neopentyl0.18 ± 0.050.10 ± 0.01

Data adapted from Ref .

The propylsulfonyl group balances lipophilicity and steric bulk, making it suitable for further derivatization without compromising metabolic stability .

Industrial and Regulatory Considerations

As a fine chemical, 1-(Propylsulfonyl)indolin-5-amine is produced under Good Manufacturing Practice (GMP) guidelines for pharmaceutical intermediates. Key quality control parameters include:

  • Purity: ≥98% (HPLC)

  • Residual solvents: ≤0.1% (ICH Q3C limits)

  • Heavy metals: ≤10 ppm (USP <232>) .

Scale-up challenges involve optimizing sulfonylation yields (currently 65–70%) and minimizing diastereomers during indoline ring formation .

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